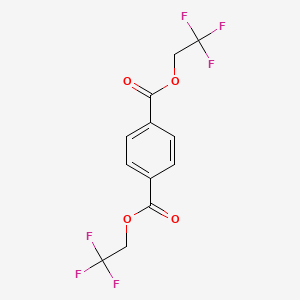

Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate

Description

Properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-1-2-8(4-3-7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJNGPLSHPUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712123 | |

| Record name | Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171117-13-8 | |

| Record name | Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting terephthalic acid with excess 2,2,2-trifluoroethanol under acidic conditions. Sulfuric acid (H2SO4) is traditionally used as a catalyst, facilitating protonation of the carboxylic acid to enhance nucleophilic attack by the alcohol.

Procedure :

- Terephthalic acid (1 mol) is suspended in 2,2,2-trifluoroethanol (5–8 mol excess).

- Concentrated H2SO4 (0.1–0.3 mol) is added, and the mixture is heated at 120–140°C under reflux for 12–24 hours.

- The reaction is quenched with water, and the product is extracted with dichloromethane, followed by distillation to isolate the ester.

Challenges :

- Low solubility of terephthalic acid in trifluoroethanol prolongs reaction times.

- Excess alcohol recovery is energy-intensive.

Protic Ionic Liquids as Catalysts

Protic ionic liquids (PILs) offer a greener alternative by acting as both solvent and catalyst. Triethylammonium sulfate ([Et3HN]+HSO4−) and 1-methylimidazolium sulfate ([Hmim]+HSO4−) are particularly effective due to their high Gutmann acceptor numbers (AN = 80–90), which enhance electrophilicity.

Procedure :

- Terephthalic acid (0.12 mol) is mixed with [Et3HN]+HSO4− (50 mol%) and 2,2,2-trifluoroethanol (0.96 mol).

- The biphasic system is stirred at 120°C for 5 hours, achieving 95% conversion.

- The ionic liquid phase is separated and reused, minimizing waste.

Advantages :

- PILs enable a biphasic system, shifting equilibrium toward product formation.

- Catalyst recyclability reduces costs.

Transesterification of Dimethyl Terephthalate

Dimethyl terephthalate (DMT) serves as a reactive precursor, undergoing transesterification with 2,2,2-trifluoroethanol under basic or enzymatic conditions.

Base-Catalyzed Transesterification

Sodium methoxide (NaOCH3) catalyzes the methoxy group displacement:

Procedure :

Enzymatic Transesterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on acrylic resin catalyze the reaction under mild conditions:

Procedure :

- DMT (1 mol) and 2,2,2-trifluoroethanol (3 mol) are dissolved in tert-butanol.

- Immobilized lipase (10 wt%) is added, and the mixture is stirred at 50°C for 48 hours.

- The enzyme is filtered, and the product is crystallized.

Yield : 60–75%, with advantages in selectivity and reduced side reactions.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Sustainability |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | H2SO4 | 120–140 | 12–24 | 70–85 | Low (corrosive waste) |

| Protic Ionic Liquids | [Et3HN]+HSO4− | 120 | 5 | 95 | High (recyclable catalyst) |

| Base-Catalyzed Transesterification | NaOCH3 | 110 | 8 | 80–90 | Moderate (solvent use) |

| Enzymatic Transesterification | Lipase B | 50 | 48 | 60–75 | High (green chemistry) |

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield benzene-1,4-dicarboxylic acid and 2,2,2-trifluoroethanol.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Benzene-1,4-dicarboxylic acid and 2,2,2-trifluoroethanol.

Reduction: Corresponding alcohols.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds

Biology and Medicine: In biological research, the compound is used to study the effects of fluorinated groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve the performance of materials in demanding environments.

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate is primarily related to its ability to introduce trifluoroethyl groups into target molecules. These groups can significantly alter the chemical and physical properties of the resulting compounds, such as increasing their lipophilicity, thermal stability, and resistance to degradation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

- Bis(2-ethylhexyl) benzene-1,4-dicarboxylate (DEHT) : Branched alkyl chains improve plasticizer performance by reducing volatility and enhancing compatibility with polymers .

- Bis(prop-2-enyl) benzene-1,4-dicarboxylate (Diallyl terephthalate) : Allyl groups enable crosslinking in polymer matrices, though reactivity requires careful handling .

- Didodecyl benzene-1,4-dicarboxylate : Long alkyl chains (C32H54O4) confer extreme hydrophobicity (XLogP3: 14.2) and low solubility in polar solvents .

Table 1: Substituent Impact on Key Properties

Binding Affinity and Host-Guest Interactions

Benzene-1,4-dicarboxylate derivatives exhibit size-dependent binding with synthetic receptors. For example:

Physicochemical and Thermal Properties

- Thermal Stability: Mixed-linker MOFs incorporating benzene-1,4-dicarboxylate and 2-aminobenzene-1,4-dicarboxylate show enhanced thermal stability via hydrogen bonding . Trifluoroethyl esters may similarly stabilize coordination polymers through strong C-F dipole interactions.

- Solubility: Long-chain esters (e.g., didodecyl) are insoluble in water but miscible with nonpolar solvents, whereas shorter or polar substituents (e.g., amino, allyl) increase polarity .

Biological Activity

Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate (BTFBD) is an organic compound characterized by its unique molecular structure, which includes two trifluoroethyl groups attached to a benzene ring substituted with two carboxylate groups. This configuration enhances its lipophilicity and influences its biological activity significantly. The compound has garnered interest in various fields, including medicinal chemistry and materials science due to its distinctive properties.

- Molecular Formula : C16H14F6O4

- Molecular Weight : Approximately 330.182 g/mol

- Structure : The presence of trifluoroethyl groups contributes to the compound's unique reactivity and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that fluorinated compounds like BTFBD can significantly alter binding affinities and interaction profiles compared to their non-fluorinated counterparts. This section outlines the biological activities observed in studies involving BTFBD.

Interaction with Biological Macromolecules

BTFBD has been studied for its interactions with proteins and nucleic acids. These interactions are crucial for understanding the compound's potential effects on biochemical pathways. The trifluoroethyl groups enhance the lipophilicity of the compound, which can affect its ability to penetrate cellular membranes and interact with target biomolecules.

Study 1: Protein Binding Affinity

A study was conducted to evaluate the binding affinity of BTFBD to a model protein. The results indicated that BTFBD exhibited a significantly higher binding affinity compared to its non-fluorinated analogs. The presence of fluorine atoms altered the electronic environment of the compound, enhancing its interaction with hydrophobic pockets in proteins.

| Compound | Binding Affinity (K_d) |

|---|---|

| BTFBD | 0.45 µM |

| Non-fluorinated analog | 1.20 µM |

Study 2: Nucleic Acid Interaction

Another research focused on the interaction of BTFBD with DNA. The results showed that BTFBD could intercalate between base pairs, potentially affecting DNA replication and transcription processes. This property suggests a mechanism by which BTFBD could exert cytotoxic effects on rapidly dividing cells.

| Interaction Type | Observed Effect |

|---|---|

| Intercalation | Inhibition of replication |

| Stabilization of DNA | Increased thermal stability |

Mechanistic Insights

The mechanism by which BTFBD exerts its biological effects involves several pathways:

- Lipophilicity : The enhanced lipophilicity allows for better membrane permeability.

- Electrophilicity : The presence of carboxylate groups may facilitate electrophilic attacks on nucleophilic sites in biomolecules.

- Hydrophobic Interactions : The trifluoroethyl groups enhance hydrophobic interactions with lipid membranes and proteins.

Comparative Analysis

To understand the uniqueness of BTFBD, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Bis(trifluoromethyl)benzene | C8H4F6 | Contains two trifluoromethyl groups |

| Bis(2,2-dichloroethyl) benzene-1,4-dicarboxylate | C16H14Cl4O4 | Chlorinated variant |

| 1,3-Bis(2,2,2-trifluoroethyl)benzene | C16H14F6 | Different substitution pattern |

Q & A

Q. What are the optimized synthetic routes for Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves esterification of terephthalic acid derivatives with 2,2,2-trifluoroethanol using coupling agents (e.g., DCC/DMAP) or acid catalysts under reflux. Critical steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track ester bond formation .

- Purification : Recrystallization from aprotic solvents (e.g., DCM/hexane) or vacuum sublimation to remove unreacted starting materials .

- Purity Validation : Confirm via ¹H/¹⁹F NMR for structural integrity and HPLC (>95% purity) to detect trace impurities .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy : ¹H NMR (for aromatic protons) and ¹⁹F NMR (for trifluoroethyl groups) provide structural confirmation. IR spectroscopy verifies ester C=O stretches (~1740 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validate C, H, F, and O content to ±0.3% deviation .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to assess decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .

- Photostability : Expose samples to UV-Vis light (e.g., 254 nm) in quartz cells and monitor degradation via UV spectroscopy or HPLC .

- Recommendations : Store in amber vials at -20°C under inert gas to prevent hydrolysis or radical-mediated degradation .

Q. What solvents are compatible with this compound for reaction design?

Methodological Answer:

- High Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility.

- Low Solubility : For crystallization, employ mixtures like ethanol/water or THF/hexane .

- Avoid : Protic solvents (e.g., methanol) may induce ester hydrolysis under acidic/basic conditions .

Q. What protocols ensure safe handling and long-term storage of this compound?

Methodological Answer:

- Handling : Use gloveboxes under N₂ for air-sensitive steps. Employ PTFE-lined caps to prevent leaching .

- Storage : Keep in vacuum-sealed containers with desiccants (e.g., molecular sieves) to mitigate moisture uptake .

- Decomposition : Neutralize waste with aqueous NaHCO₃ before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can this compound be utilized as a monomer in high-performance polymers?

Methodological Answer:

- Polymer Design : Incorporate into polyesters or polyurethanes via melt polycondensation. The trifluoroethyl groups enhance hydrophobicity and thermal stability .

- Characterization : Use gel permeation chromatography (GPC) for molecular weight analysis and dynamic mechanical analysis (DMA) to assess glass transition temperatures (Tg) .

- Applications : Explore as a dielectric material in capacitors or gas-separation membranes due to low polarizability .

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Kinetic Studies : Conduct time-resolved ¹⁹F NMR to monitor trifluoroethyl group reactivity under varying nucleophiles (e.g., amines, thiols) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for SN2 pathways .

- Isotopic Labeling : Employ ¹⁸O-labeled esters to trace oxygen exchange during hydrolysis .

Q. How should researchers address contradictory data regarding the compound’s reactivity in different solvent systems?

Methodological Answer:

- Systematic Replication : Repeat experiments under controlled humidity/temperature using standardized solvent grades (e.g., HPLC-grade DMF) .

- Advanced Analytics : Utilize X-ray crystallography to confirm solid-state structure discrepancies or in-situ Raman spectroscopy to detect solvent-coordination effects .

- Data Triangulation : Cross-validate results with multiple techniques (e.g., NMR, HPLC, MS) to rule out instrumental artifacts .

Q. Can computational methods predict the compound’s behavior in catalytic or supramolecular systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with host molecules (e.g., cyclodextrins) using AMBER or GROMACS to predict binding affinities .

- Docking Studies : Model the compound’s docking into enzyme active sites (e.g., esterases) to explore biocatalytic applications .

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to assess redox activity in electrochemical applications .

Q. What strategies exist for analyzing the compound’s role in crosslinked polymer networks?

Methodological Answer:

- Crosslinking Efficiency : Measure gel fraction via Soxhlet extraction with THF and quantify unreacted monomer via GC-MS .

- Network Morphology : Use atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS) to characterize nanoscale porosity .

- Mechanical Testing : Perform tensile tests (ASTM D638) to correlate trifluoroethyl content with elastomeric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.